molecular formula C19H20N2O4S B5057013 2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B5057013
M. Wt: 372.4 g/mol
InChI Key: HYCRWUUTZYJDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as BZT-1, and it has been found to have a number of interesting properties that make it useful in a variety of experimental settings.

Mechanism of Action

BZT-1 works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, which can have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
BZT-1 has been found to have a number of biochemical and physiological effects that make it useful in scientific research. For example, it has been shown to increase dopamine levels in the brain, which can have a number of effects on behavior and cognition. It has also been found to have antioxidant properties, which make it useful in the study of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZT-1 in scientific research is its potent inhibition of the dopamine transporter. This makes it useful in the study of dopamine-related disorders and addiction. However, there are also some limitations to its use. For example, it has been found to have some toxicity in vitro, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research involving BZT-1. One area of research involves the development of new analogs of BZT-1 that have improved pharmacological properties. Another area of research involves the study of BZT-1 in animal models of dopamine-related disorders such as Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of BZT-1, and how it may be useful in the treatment of various disorders.

Synthesis Methods

The synthesis of BZT-1 involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-mercaptobenzoxazole to yield the desired product. The final step involves the acetylation of the amine group on the BZT-1 molecule to produce the acetamide derivative.

Scientific Research Applications

BZT-1 has been studied for its potential use in a number of scientific research applications. One of the most promising areas of research involves the study of the dopamine transporter (DAT). BZT-1 has been found to be a potent inhibitor of DAT, which makes it useful in the study of dopamine-related disorders such as Parkinson's disease and addiction.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-23-16-8-7-13(11-17(16)24-2)9-10-20-18(22)12-26-19-21-14-5-3-4-6-15(14)25-19/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRWUUTZYJDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.